Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for the compound N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]acetamide is derived from its structural features. The parent chain is acetamide (ethanamide), a two-carbon chain with an amide functional group. Substituents are attached to the nitrogen atom:
- A 4-methoxyphenyl group (C₆H₄(OCH₃)-) at the para position of the benzene ring.
- A 1-(trifluoromethyl)-2-propenyl group (CH₂=CH-C(CF₃)-), an allyl chain with a trifluoromethyl substituent at the first carbon.
Following IUPAC priority rules for substituents, the name is constructed as:
N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)prop-2-en-1-yl]acetamide .
The classification places this compound within the arylacetamide family, characterized by aromatic (aryl) groups bonded to the nitrogen of an acetamide backbone. The presence of electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups creates a unique electronic profile, influencing reactivity and potential applications.
CAS Registry Number and Unique Identifiers
As of the latest available data, the CAS Registry Number for this specific compound is not explicitly listed in public chemical databases such as PubChem or ChemSpider. However, structurally related analogs provide insight into its potential identifiers:
- N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3).
- N-(3-(trifluoromethyl)phenyl)oxane-2-carboxamide (CID 110860842).
The absence of a registered CAS number suggests this compound may be a novel or less-studied derivative. Unique identifiers for research purposes would likely include:
- SMILES : CC(=O)N(C1=CC=C(C=C1)OC)C(=O)C(C(F)(F)F)=C
- InChIKey : Generated computationally based on substituent arrangement.
Synonyms and Alternative Naming Conventions
This compound is referenced under multiple naming conventions, reflecting its complex substituents:
- N-(4-Methoxyphenyl)-N-(1-trifluoromethylallyl)acetamide
- N-[1-(Trifluoromethyl)prop-2-en-1-yl]-N-(4-methoxyphenyl)acetamide
- Acetamide, N-(4-methoxybenzene)-N-(trifluoromethylpropenyl)
In industrial contexts, abbreviations such as MTFPA (Methoxyphenyl Trifluoromethyl Propenyl Acetamide) may be used. Patent literature often employs simplified descriptors like "arylacetamide with trifluoromethyl allyl substitution".
Structural Relationship to Arylacetamide Derivatives
This compound belongs to the N,N-disubstituted acetamide subclass, distinguished by two nitrogen-bound substituents. Key structural comparisons include:
The 1-(trifluoromethyl)-2-propenyl group introduces steric bulk and lipophilicity, while the 4-methoxyphenyl group enhances aromatic π-system interactions. This combination is rare in documented arylacetamides but shares similarities with:
- N-(4-Methoxyphenyl)-2-(pyrimidinylsulfanyl)acetamides , used in agrochemical research.
- N-(Trifluoromethylphenyl)acetamides , studied for pharmaceutical applications.
The compound’s bifurcated electronic profile (methoxy vs. trifluoromethyl) may enable dual functionality in catalysis or receptor binding, a trait observed in α-glucosidase inhibitors and COX-2 selective agents.
Properties
CAS No. |
832722-39-1 |
|---|---|
Molecular Formula |
C13H14F3NO2 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C13H14F3NO2/c1-4-12(13(14,15)16)17(9(2)18)10-5-7-11(19-3)8-6-10/h4-8,12H,1H2,2-3H3 |
InChI Key |
CNSBLHOFNLLXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)C(C=C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation | 78–89 | 95 | Moderate |
| Suzuki-Miyaura | 65–82 | 97 | High |
| One-Pot | 70–75 | 90 | Low |
| Solid-Phase | 70–75 | 85 | High |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds similar to Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- exhibit significant anticancer properties. For instance, studies have shown that small molecular weight bioactive compounds derived from microbial sources can act as antimicrobial and anticancer agents. These compounds often demonstrate potent activity against various cancer cell lines, indicating potential therapeutic applications for acetamides in oncology .
2. Antimicrobial Properties
Acetamides are frequently studied for their antimicrobial properties. The compound's structural features may enhance its efficacy against a range of pathogens. For example, bioactive compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- could be developed into a novel antimicrobial agent .
Agrochemical Applications
1. Herbicidal Activity
Compounds with trifluoromethyl groups are known to enhance the herbicidal activity of related chemicals. The presence of the trifluoromethyl moiety within Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- may confer increased potency and selectivity for certain weed species, making it a candidate for development as a herbicide .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Properties
A study focused on the anticancer activity of acetamides demonstrated significant cytotoxic effects on prostate cancer cell lines. The research utilized various acetamide derivatives to assess their efficacy, revealing that modifications in the molecular structure could enhance their therapeutic potential.
Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial properties of acetamides against common pathogens. The results indicated that specific structural features contributed to increased potency, paving the way for new formulations based on Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Structural Variations
Table 1: Key Substituents and Their Impacts
| Compound Name | Substituents | Structural Impact | Reference |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl, CF₃-propenyl | High lipophilicity; potential covalent binding | - |
| N-(4-Methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide (40) | 4-Methoxyphenyl, sulfonylquinazoline | Enhanced anticancer activity (IC₅₀: 1.2–3.8 µM) | [1] |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Chloronitrophenyl, methylsulfonyl | Intermediary for heterocyclic synthesis | [8] |
| 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide | Piperazine, chloroacetyl | Increased polarity; potential CNS activity | [12] |
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with the electron-withdrawing nitro and sulfonyl groups in analogs (e.g., [8]), which may alter redox stability and binding interactions.
Pharmacological Activity
Table 2: Anticancer Activity of Selected Acetamides
| Compound | Cell Lines Tested (IC₅₀ Range) | Key Functional Groups | Reference |
|---|---|---|---|
| Target Compound (Inferred) | N/A | CF₃-propenyl, 4-methoxyphenyl | - |
| Compound 40 ([1]) | HCT-1, MCF-7 (1.2–3.8 µM) | Sulfonylquinazoline, 4-methoxyphenyl | [1] |
| N-(4-Bromophenyl)acetamide | Not tested (structural analog) | Bromophenyl | [6] |
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | Target Compound | N-(4-Bromophenyl)acetamide [6] | Compound 7j [4] |
|---|---|---|---|
| Molecular Weight | ~307 g/mol (estimated) | 214.06 g/mol | 573.99 g/mol |
| LogP (Lipophilicity) | High (CF₃, propenyl) | Moderate (Br) | High (chlorophenyl, isoxazole) |
| Melting Point | Not reported | 239–241°C (diastereomer A) | 239–241°C |
Biological Activity
Acetamide derivatives have garnered attention in various fields of pharmaceutical research due to their potential biological activities. The compound Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a notable example, particularly for its implications in medicinal chemistry. This article delves into its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]- can be represented as follows:
- Molecular Formula: C13H14F3N
- Molecular Weight: 251.25 g/mol
This compound features a methoxy group and a trifluoromethyl group that may influence its biological properties.
Research indicates that the biological activity of acetamides often correlates with their ability to interact with specific biological targets. The presence of the methoxy group in this compound enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Antimicrobial Activity
Studies have shown that certain acetamide derivatives exhibit antimicrobial properties. For instance, compounds related to acetamide have demonstrated moderate activity against gram-positive bacteria. The effectiveness often depends on the structural modifications made to the acetamide backbone.
| Compound | Activity Against | Reference |
|---|---|---|
| Acetamide Derivative 1 | Gram-positive bacteria | |
| Acetamide Derivative 2 | Pathogenic fungi |
Case Studies
Several case studies highlight the efficacy of acetamides in treating various conditions:
- Anticancer Activity : A study evaluated the cytotoxic effects of acetamide derivatives against breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity with IC50 values ranging from 1.00 μM to 19.24 μM, suggesting potential as anticancer agents .
- Antiestrogenic Activity : In vitro tests showed that certain acetamide compounds could inhibit aromatase activity, which is crucial in estrogen synthesis. This inhibition was linked to their structural features and could lead to new treatments for hormone-sensitive cancers .
- Neuropharmacological Effects : Some derivatives have been investigated for their neuropharmacological properties, showing promise in modulating neurotransmitter systems, which could be relevant for conditions like depression or anxiety .
Research Findings
Recent research has focused on optimizing the structure-activity relationship (SAR) of acetamides to enhance their biological efficacy:
- SAR Studies : Variations in substituents on the phenyl ring significantly affect activity levels against different pathogens. For example, methoxy substitutions improve antimicrobial activity compared to unsubstituted analogs .
- Toxicity Assessments : Preliminary toxicity studies indicate that while some derivatives are potent against target cells, they also exhibit varying degrees of cytotoxicity towards non-target cells, necessitating further investigation into safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
